

Application Notes and Protocols for the NMR Structural Elucidation of Isophysalin G

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Compound of Interest

Compound Name: *Isophysalin G*

Cat. No.: *B12089377*

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These application notes provide a comprehensive guide to the techniques used in the nuclear magnetic resonance (NMR) structural elucidation of **Isophysalin G**, a complex natural product. The following sections detail the quantitative NMR data, experimental protocols, and the logical workflow for determining its intricate molecular architecture.

Isophysalin G: Spectroscopic Data

The structural elucidation of **Isophysalin G** relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The complete ^1H and ^{13}C NMR assignments, based on a revised structure, are summarized below.[\[1\]](#)[\[2\]](#)

Table 1: ^1H (500 MHz) and ^{13}C (125 MHz) NMR Data for **Isophysalin G** in CDCl_3

| Position | ^{13}C (δ , ppm) | ^1H (δ , ppm, mult., J in Hz) |
|----------|-----------------------------------|--|
| 1 | 209.6 | - |
| 2 | 126.7 | 5.95 (d, 10.0) |
| 3 | 141.7 | 7.01 (dd, 10.0, 5.0) |
| 4 | 122.8 | 6.19 (d, 5.0) |
| 5 | 156.2 | - |
| 6 | 77.3 | 4.21 (s) |
| 7 | 70.4 | 4.43 (dd, 3.6, 1.7) |
| 8 | 45.1 | 2.55 (m) |
| 9 | 40.8 | 2.80 (m) |
| 10 | 55.2 | - |
| 11 | 28.9 | 2.15 (m), 1.95 (m) |
| 12 | 35.1 | 2.30 (m), 2.05 (m) |
| 13 | 80.5 | - |
| 14 | 108.3 | - |
| 15 | 209.5 | - |
| 16 | 85.1 | 4.58 (s) |
| 17 | 58.2 | 2.90 (m) |
| 18 | 75.4 | - |
| 19 | 20.1 | 1.37 (s) |
| 20 | 82.1 | - |
| 21 | 22.7 | 1.88 (s) |
| 22 | 78.9 | 4.58 (s) |
| 23 | 29.8 | 2.45 (m), 2.10 (m) |

| | | |
|----|-------|---------------|
| 24 | 38.7 | 2.65 (m) |
| 25 | 75.4 | - |
| 26 | 176.9 | - |
| 27 | 17.4 | 1.24 (d, 6.5) |
| 28 | 20.1 | 1.24 (s) |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Isophysalin G** are provided below.

Sample Preparation

- **Dissolution:** Dissolve approximately 5-10 mg of purified **Isophysalin G** in 0.5-0.6 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Filtration:** Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

- **Objective:** To determine the proton chemical shifts, multiplicities (splitting patterns), and coupling constants.
- **Pulse Sequence:** A standard single-pulse experiment (zg30).
- **Acquisition Parameters:**
 - Spectrometer Frequency: 500 MHz
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-3 seconds

- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64
- Processing:
 - Apply a line broadening factor of 0.3 Hz.
 - Fourier transform the FID.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate all signals.
- Objective: To determine the chemical shifts of all carbon atoms.
- Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
- Acquisition Parameters:
 - Spectrometer Frequency: 125 MHz
 - Spectral Width: 220-250 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Processing:
 - Apply a line broadening factor of 1-2 Hz.
 - Fourier transform the FID.
 - Phase and baseline correct the spectrum.

- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.
- Objective: To differentiate between methyl (CH_3), methylene (CH_2), methine (CH), and quaternary carbons.[3][4]
- Pulse Sequences: DEPT-45, DEPT-90, and DEPT-135.
- Acquisition Parameters: Similar to ^{13}C NMR, with the appropriate pulse angle for each experiment.
- Interpretation:
 - DEPT-45: All protonated carbons appear as positive signals.
 - DEPT-90: Only CH signals appear as positive signals.[1]
 - DEPT-135: CH and CH_3 signals are positive, while CH_2 signals are negative.[1][4]
Quaternary carbons are absent in all DEPT spectra.[3][4]

2D NMR Spectroscopy

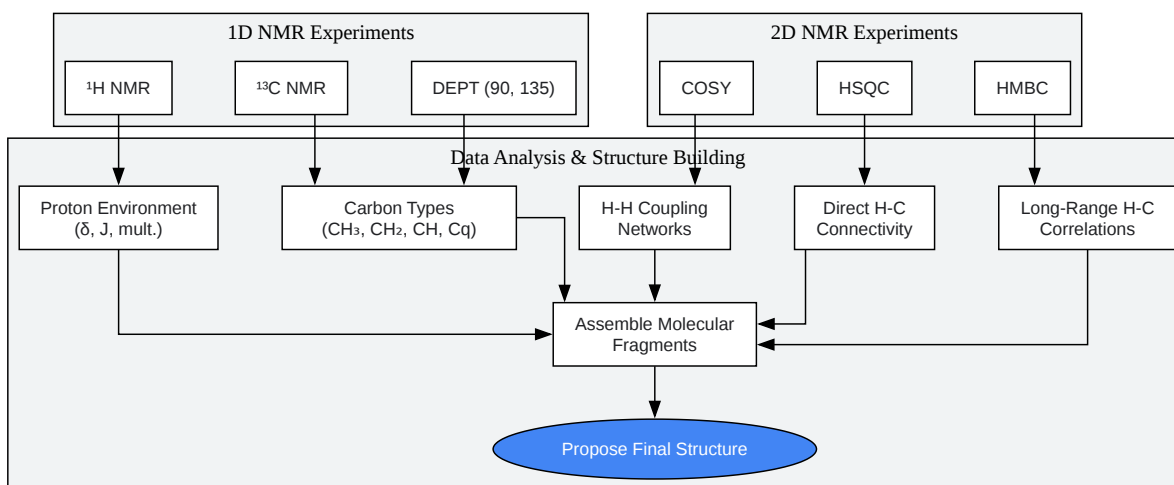
- Objective: To identify proton-proton spin-spin coupling networks, typically through two to three bonds.[5][6][7]
- Pulse Sequence: Gradient-selected COSY (gCOSY).
- Acquisition Parameters:
 - Acquire a 2048 x 256 data matrix.
 - Set the spectral width in both dimensions to encompass all proton signals.
- Processing:
 - Apply a sine-bell window function in both dimensions.
 - Zero-fill to a 2048 x 2048 matrix.
 - Fourier transform and phase correct the data.

- Interpretation: Cross-peaks indicate coupled protons.
- Objective: To identify direct one-bond correlations between protons and their attached carbons.
- Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2).
- Acquisition Parameters:
 - Acquire a 2048 x 256 data matrix.
 - Set the spectral width in F2 (^1H) to cover all proton signals and in F1 (^{13}C) to cover all carbon signals.
 - Optimize for a one-bond ^1JCH coupling constant of ~ 145 Hz.
- Processing:
 - Apply a squared sine-bell window function in both dimensions.
 - Zero-fill to a 2048 x 1024 matrix.
 - Fourier transform and phase correct the data.
- Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is directly attached to.
- Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons.
- Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).
- Acquisition Parameters:
 - Acquire a 2048 x 256 data matrix.
 - Set the spectral widths as in the HSQC experiment.
 - Optimize for long-range coupling constants (e.g., 8 Hz).

- Processing:
 - Apply a sine-bell window function in both dimensions.
 - Zero-fill to a 2048 x 1024 matrix.
 - Fourier transform (magnitude calculation is often sufficient).
- Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

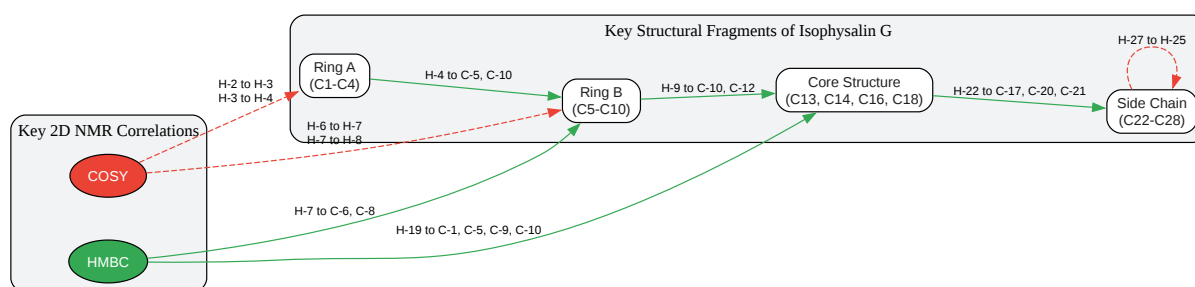
Structural Elucidation Workflow & Key Correlations

The structural elucidation of **Isophysalin G** is a systematic process that integrates data from all the aforementioned NMR experiments. The general workflow and key correlations are illustrated in the following diagrams.



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Figure 1. Workflow for the structural elucidation of **Isophysalin G** using NMR spectroscopy.



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Figure 2. Key HMBC and COSY correlations for **Isophysalin G** structural elucidation.

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- To cite this document: BenchChem. [Application Notes and Protocols for the NMR Structural Elucidation of Isophysalin G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12089377#isophysalin-g-nmr-structural-elucidation-techniques]

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